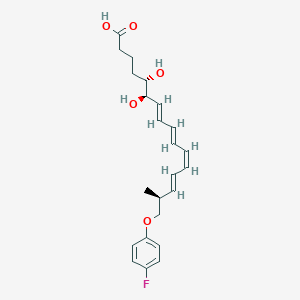
(5S,6R,7E,9E,11Z,13E,15S)-15-(4-fluorophenoxymethyl)-5,6-dihydroxyhexadeca-7,9,11,13-tetraenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a stable analog of lipoxin A4, designed to have an increased half-life and enhanced biological activity . This compound is notable for its anti-inflammatory properties and has been studied extensively for its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ATLa2 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the tetraenoic acid backbone: This involves the use of Wittig reactions to introduce the conjugated double bonds.
Introduction of the fluorophenoxy group: This step typically involves a nucleophilic substitution reaction where a fluorophenol derivative is reacted with an appropriate leaving group on the tetraenoic acid backbone.
Hydroxylation: The introduction of hydroxyl groups at specific positions is achieved through selective oxidation reactions.
Industrial Production Methods
Industrial production of ATLa2 would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the Wittig reactions and large-scale chromatographic techniques for purification. The use of automated synthesis platforms could also enhance reproducibility and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
ATLa2 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes under appropriate conditions.
Reduction: The double bonds in the tetraenoic acid backbone can be reduced to form saturated derivatives.
Substitution: The fluorophenoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
ATLa2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of tetraenoic acids and the effects of fluorine substitution.
Biology: Investigated for its role in modulating inflammatory responses and its potential as an anti-inflammatory agent.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases such as arthritis and asthma.
Mécanisme D'action
ATLa2 exerts its effects primarily through interaction with specific receptors involved in the inflammatory response. It mimics the action of natural lipoxins by binding to the lipoxin A4 receptor, thereby inhibiting the production of pro-inflammatory cytokines and promoting the resolution of inflammation. The molecular pathways involved include the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ) .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lipoxin A4: The natural analog of ATLa2, with similar anti-inflammatory properties but a shorter half-life.
Aspirin-triggered lipoxin (ATL): Another synthetic analog with anti-inflammatory properties.
Resolvin D1: A related compound involved in the resolution of inflammation.
Uniqueness
ATLa2 is unique due to its enhanced stability and prolonged half-life compared to natural lipoxin A4. This makes it a more effective therapeutic agent for chronic inflammatory conditions. Additionally, the presence of the fluorophenoxy group provides unique reactivity and potential for further chemical modifications .
Propriétés
Formule moléculaire |
C23H29FO5 |
|---|---|
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
(5S,6R,7E,9E,11Z,13E,15S)-16-(4-fluorophenoxy)-5,6-dihydroxy-15-methylhexadeca-7,9,11,13-tetraenoic acid |
InChI |
InChI=1S/C23H29FO5/c1-18(17-29-20-15-13-19(24)14-16-20)9-6-4-2-3-5-7-10-21(25)22(26)11-8-12-23(27)28/h2-7,9-10,13-16,18,21-22,25-26H,8,11-12,17H2,1H3,(H,27,28)/b4-2-,5-3+,9-6+,10-7+/t18-,21+,22-/m0/s1 |
Clé InChI |
SGFIFYSIHRWSCE-LLXPRBAESA-N |
SMILES isomérique |
C[C@H](COC1=CC=C(C=C1)F)/C=C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)O |
SMILES canonique |
CC(COC1=CC=C(C=C1)F)C=CC=CC=CC=CC(C(CCCC(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-N-[1-(3-morpholin-4-yl-phenyl)-ethyl]-3-phenyl-acrylamide](/img/structure/B10773433.png)
![(7S)-2-(cycloheptylamino)-11-(4-methyl-1,4-diazepane-1-carbonyl)-7-propan-2-yl-5,7-dihydrobenzimidazolo[1,2-d][1,4]benzodiazepin-6-one](/img/structure/B10773448.png)
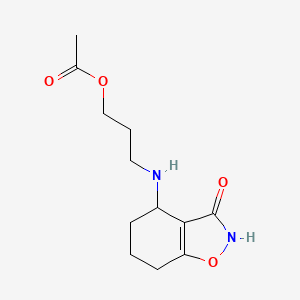
![3-[5-(4-chlorophenyl)-6-methoxyimidazo[1,2-b]isoindol-5-yl]-N,N-diethylpropanamide](/img/structure/B10773456.png)
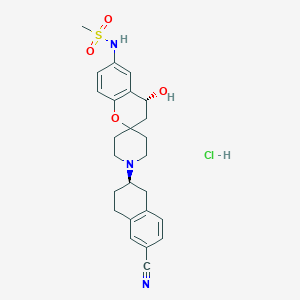
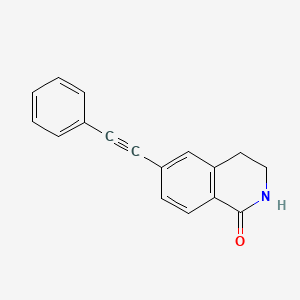
![4-N-[(2,4-dichlorophenyl)methyl]-2-N-methyl-6-pyridin-2-ylpyrimidine-2,4-diamine](/img/structure/B10773485.png)
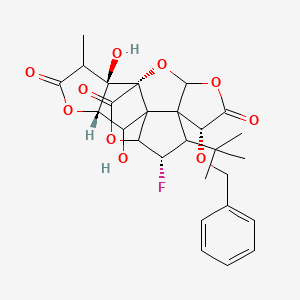
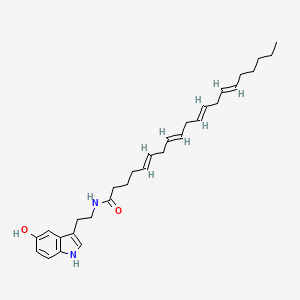
![2-[(2-aminoethyl)(methyl)amino]-N-(7-methoxyquinolin-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B10773493.png)
![N-[3-[(3R)-5-amino-3-(fluoromethyl)-2,6-dihydro-1,4-oxazin-3-yl]-4-fluorophenyl]-5-chloro-3-methylpyridine-2-carboxamide](/img/structure/B10773498.png)
![4-[4-(3-Quinolin-4-ylpyrazolo[1,5-a]pyrimidin-6-yl)phenyl]morpholine](/img/structure/B10773499.png)
![2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-N'-[3,5-bis(trifluoromethyl)phenyl]-2-pyridin-3-ylacetohydrazide](/img/structure/B10773516.png)
![[2-Methyl-1-oxo-1-[3-(3-phenoxyphenyl)propylamino]propan-2-yl]phosphonic acid](/img/structure/B10773519.png)